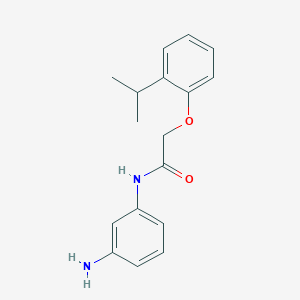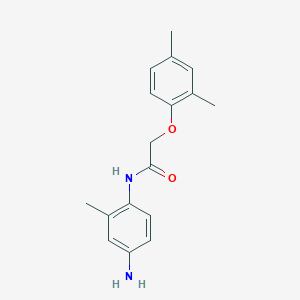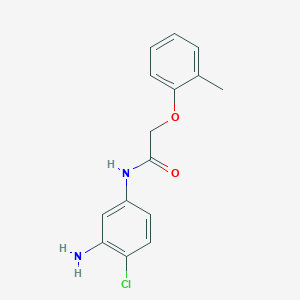
N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide
Descripción general
Descripción
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the CAS Number: 152460-10-1 . It has a molecular weight of 277.33 .
Synthesis Analysis
The preparation method for “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent .Molecular Structure Analysis
The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, 4(a-f) are formed during the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (2) with different ketones, 3(a-f) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.324 Da and a monoisotopic mass of 277.132751 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 537.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
AMPA Receptor Agonists in Depression Treatment
AMPA Receptor Agonists and Antidepressant Effects : Research indicates that AMPA receptor agonists, like ketamine (an NMDA receptor antagonist), show rapid antidepressant effects, suggesting a promising future for novel antidepressants development. This points towards an increasing interest in receptor modulators beyond the conventional targets for depression treatment, emphasizing the potential of novel pharmacological actions for rapid therapeutic effects (Yang et al., 2012).
Advanced Oxidation Processes
Degradation of Compounds via AOPs : Advanced Oxidation Processes (AOPs) have been utilized for the degradation of various compounds, including pharmaceuticals, in water. This involves understanding the kinetics, mechanisms, and by-products of degradation, highlighting the importance of studying the environmental and potentially therapeutic breakdown products of chemical compounds (Qutob et al., 2022).
Pharmacological Properties of Natural Compounds
Chlorogenic Acid and Its Pharmacological Effects : Studies on chlorogenic acid, a phenolic compound, reveal its antioxidant, anti-inflammatory, and neuroprotective roles among others. Such research underscores the therapeutic potential of naturally occurring compounds and their relevance in treating various disorders, which could be parallel to studying "N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide" for potential applications (Naveed et al., 2018).
Ketamine's Mechanism in Schizophrenia
Glutamatergic Targets in Schizophrenia : The exploration of ketamine's effects on glutamatergic transmission in schizophrenia treatment highlights the complexity of neurotransmitter systems and the potential for targeting different receptor sites for therapeutic benefits. This research area exemplifies the intricate mechanisms through which compounds can exert their effects, relevant to understanding the action of other pharmacological agents (Goff, 2015).
Mecanismo De Acción
Target of Action
N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide is a novel compound with potential therapeutic applications. It is related to n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is known to be a selective inhibitor of protein kinase c (pkc) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
If we consider its structural similarity to n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, it might interact with its targets (like pkc) by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, altering their function.
Safety and Hazards
Direcciones Futuras
While specific future directions for “N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide” are not available, the related compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” and its derivatives have been synthesized for determining their in vitro antimicrobial activities against clinically isolated strains . This suggests potential future research directions in exploring the antimicrobial properties of similar compounds.
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(16)9-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCUOBRBXLSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174805.png)
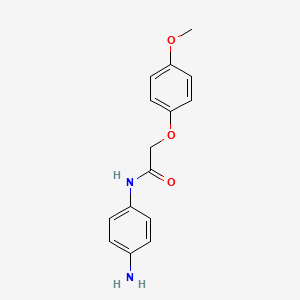
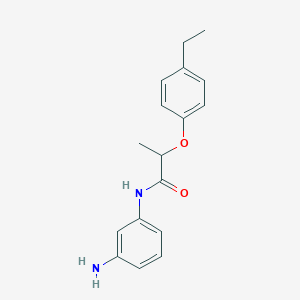

![5-Iodobenzo[d]isoxazole](/img/structure/B3174840.png)

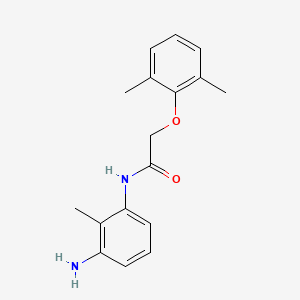
![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)
